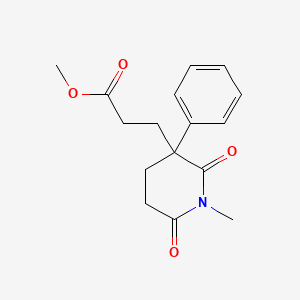
Methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate is a chemical compound with the molecular formula C₁₆H₁₉NO₄ and a molecular weight of 289.33 g/mol . It is known for its unique structure, which includes a piperidine ring substituted with a phenyl group and two keto groups, making it an interesting subject for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate typically involves the reaction of 3-phenylpiperidine-2,6-dione with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and temperature control are crucial factors in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of Methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(2,5-dioxopyrrol-1-yl)propanoate: Similar in structure but with a pyrrole ring instead of a piperidine ring.
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid: Contains a cyclohexadienone ring and is used in different chemical contexts.
Uniqueness
Methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate is unique due to its specific piperidine ring structure with phenyl and keto substitutions, which confer distinct chemical properties and reactivity patterns .
Propriétés
Numéro CAS |
5446-62-8 |
|---|---|
Formule moléculaire |
C16H19NO4 |
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate |
InChI |
InChI=1S/C16H19NO4/c1-17-13(18)8-10-16(15(17)20,11-9-14(19)21-2)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
Clé InChI |
CHTQISKFOQVHMH-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CCC(C1=O)(CCC(=O)OC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


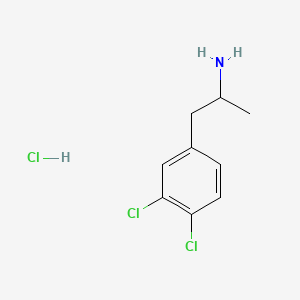
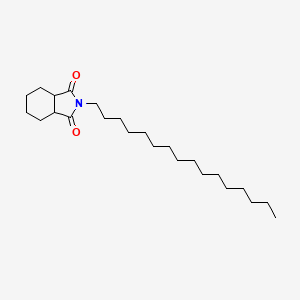
![[2-(Benzenesulfonyl)cyclopropyl]benzene](/img/structure/B13998558.png)
![[2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone](/img/structure/B13998566.png)
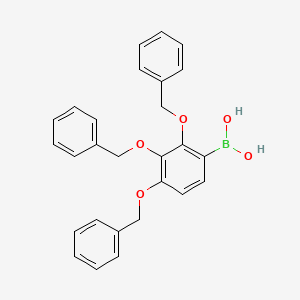
![3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile](/img/structure/B13998587.png)
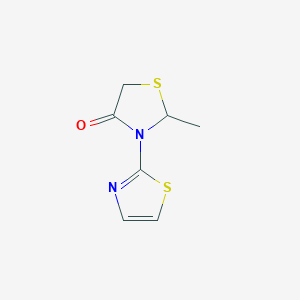
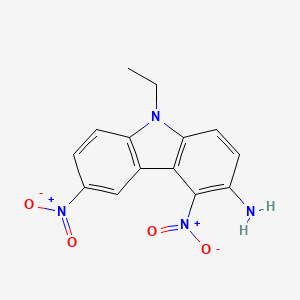
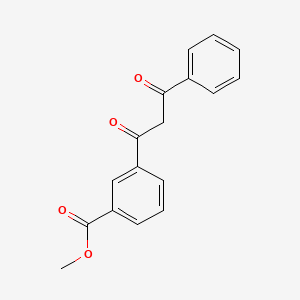
![Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13998602.png)


![3-[[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B13998613.png)

